Thrazarine

Description

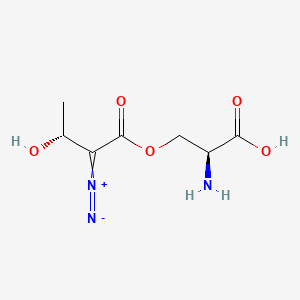

Structure

3D Structure

Properties

CAS No. |

120128-14-5 |

|---|---|

Molecular Formula |

C7H11N3O5 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

(2S)-2-amino-3-[(3R)-2-diazo-3-hydroxybutanoyl]oxypropanoic acid |

InChI |

InChI=1S/C7H11N3O5/c1-3(11)5(10-9)7(14)15-2-4(8)6(12)13/h3-4,11H,2,8H2,1H3,(H,12,13)/t3-,4+/m1/s1 |

InChI Key |

WAKGSHQRLIGGLB-DMTCNVIQSA-N |

SMILES |

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |

Isomeric SMILES |

C[C@H](C(=[N+]=[N-])C(=O)OC[C@@H](C(=O)O)N)O |

Canonical SMILES |

CC(C(=[N+]=[N-])C(=O)OCC(C(=O)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-amino-2-carboxyethyl 2-diazo-3-hydroxybutyrate FR 900840 FR-900840 FR900840 O-(2-diazo-3-hydroxybutyryl)serine thrazarine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Thrazarine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and molecular weight of Thrazarine, an antitumor antibiotic. The information is presented to support research and development efforts in oncology and medicinal chemistry.

Introduction to Thrazarine

Thrazarine is an antitumor antibiotic produced by the bacterium Streptomyces coerulescens MH802-fF5.[1][2] It is a notable compound due to its unique chemical structure, which includes a diazo group, a feature that contributes to its biological activity.[1][2] Understanding the precise chemical and physical properties of Thrazarine is fundamental for its potential development as a therapeutic agent.

Chemical Identity and Molecular Formula

The unique identity of Thrazarine is defined by its specific arrangement of atoms and chemical bonds.

-

IUPAC Name: O-((R)-2-diazo-3-hydroxybutanoyl)-L-serine[1]

-

CAS Number: 120128-14-5[1]

-

Chemical Formula: C₇H₁₁N₃O₅[1]

The IUPAC name reveals that Thrazarine is an ester formed from L-serine and a diazo-substituted hydroxybutanoic acid. The stereochemistry is specified as (R) at the second carbon of the butanoyl chain and (L) for the serine moiety.

Molecular Weight and Elemental Composition

The molecular weight and elemental composition are critical parameters for analytical and formulation studies.

| Property | Value |

| Molecular Weight | 217.18 g/mol |

| Exact Mass | 217.0699 u |

| Elemental Analysis | |

| Carbon (C) | 38.71% |

| Hydrogen (H) | 5.11% |

| Nitrogen (N) | 19.35% |

| Oxygen (O) | 36.83% |

| [Source: MedKoo Biosciences][1] |

Chemical Structure and Physicochemical Properties

The structure of Thrazarine is characterized by the presence of an amino acid, a diazo group, and a hydroxyl group.

Structural Identifiers:

Key Structural Features:

-

L-Serine Backbone: Provides a chiral scaffold for the molecule.

-

Diazo Group (-N₂): A reactive functional group often associated with the biological activity of natural products.

-

Acyl Group: An (R)-2-diazo-3-hydroxybutanoyl group is ester-linked to the hydroxyl group of L-serine.

-

Chiral Centers: The molecule possesses two chiral centers, contributing to its stereospecific interactions with biological targets.

Caption: Key functional moieties of the Thrazarine molecule.

Physicochemical Properties:

| Property | Description |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Short term at 0 - 4 °C; long term at -20 °C. Should be stored dry and in the dark. |

| [Source: MedKoo Biosciences][1] |

Discovery and Biosynthesis

Thrazarine's discovery is a result of screening natural products for antitumor activity. Its biosynthesis is of significant interest to researchers.

Isolation and Characterization Workflow:

Caption: General workflow for the discovery and characterization of Thrazarine.

Recent research has identified the putative biosynthetic gene cluster (BGC) for Thrazarine.[2] A key enzyme in its biosynthesis is a hydrazine synthetase (ThzN), which is the first known example of an L-threonine-utilizing hydrazine synthetase.[2][3] This enzyme catalyzes the formation of a nitrogen-nitrogen bond, a critical step in the assembly of the diazo group.[2] The biosynthetic mechanism of the diazo group in Thrazarine is thought to differ from that of the structurally similar compound, azaserine.[2]

Experimental Protocols

Detailed experimental protocols for the isolation and structure determination of Thrazarine have been published. The following outlines the general steps based on the initial reports.

Protocol: Isolation of Thrazarine

-

Fermentation: Cultivate Streptomyces coerulescens MH802-fF5 in a suitable broth medium to produce Thrazarine.

-

Extraction: After an appropriate incubation period, harvest the culture broth. Extract the active compound from the filtered broth using a suitable solvent system.

-

Purification: Subject the crude extract to a series of chromatographic techniques. This may include column chromatography on various stationary phases (e.g., silica gel, ion-exchange resins) to purify Thrazarine from other metabolites.

-

Purity Analysis: Assess the purity of the isolated compound using methods such as High-Performance Liquid Chromatography (HPLC).

Protocol: Structure Elucidation

-

Mass Spectrometry: Perform high-resolution mass spectrometry to determine the exact molecular weight and deduce the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra to identify the carbon-hydrogen framework of the molecule.

-

Utilize 2D NMR techniques (e.g., COSY, HMQC, HMBC) to establish the connectivity between atoms and confirm the overall structure.

-

-

Chiral Analysis: Employ methods to determine the stereochemistry of the chiral centers, such as chiral chromatography or comparison with synthetic standards.

For detailed methodologies, it is recommended to consult the primary literature cited in the references.

References

- Kameyama T, Takahashi A, Matsumoto H, Kurasawa S, Hamada M, Okami Y, Ishizuka M, Takeuchi T. Thrazarine, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties. J Antibiot (Tokyo). 1988 Nov;41(11):1561-7.

- Takahashi A, Nakamura H, Ikeda D, Naganawa H, Kameyama T, Kurasawa S, Okami Y, Takeuchi T, Iitaka Y. Thrazarine, a new antitumor antibiotic. II. Physico-chemical properties and structure determination. J Antibiot (Tokyo). 1988 Nov;41(11):1568-74.

-

Matsuda, K., et al. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5. ChemBioChem. 2023. [Link]

-

Wiley Online Library. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5. [Link]

Sources

The Pharmacokinetic and Metabolic Profile of Azaserine: A Technical Guide for Drug Development Professionals

By: Gemini, Senior Application Scientist

Introduction: Unraveling the Complexities of a Potent Glutamine Antagonist

Thrazarine, an intriguing antitumor agent isolated from Streptomyces coerulescens, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its pharmacokinetic (PK) and metabolic fate remains largely unexplored in publicly available literature. To address this knowledge gap and provide a valuable resource for researchers in drug development, this technical guide focuses on Azaserine, a structurally and functionally similar compound. Azaserine, a naturally occurring serine derivative, acts as a potent glutamine antagonist, disrupting key metabolic pathways essential for cancer cell proliferation.[1][2] By examining the pharmacokinetic properties and metabolism of Azaserine, we can infer a likely profile for Thrazarine and establish a framework for its future preclinical and clinical development.

This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of Azaserine, providing insights into the experimental methodologies used to characterize these processes. We will explore the underlying biochemical mechanisms and discuss the implications of its metabolic profile on its efficacy and potential toxicities.

Pharmacokinetic Profile: A Journey Through the Body

The journey of a drug through the body is a complex process governed by its physicochemical properties and its interactions with biological systems. Understanding this journey is paramount for optimizing drug delivery and achieving therapeutic efficacy. While comprehensive quantitative pharmacokinetic data for Azaserine is limited, existing preclinical studies provide valuable qualitative insights into its ADME profile.

Absorption: A Challenging Entry

Studies in veterinary medicine have indicated that Azaserine exhibits poor oral absorption .[3] This characteristic is not uncommon for highly polar, amino acid-like structures. The gastrointestinal tract presents a formidable barrier to such molecules, often requiring specific transporters for efficient uptake. The low oral bioavailability necessitates alternative routes of administration, such as intravenous or intraperitoneal injections, to achieve systemic exposure in preclinical models.

Distribution: A Tendency for Pancreatic Accumulation

Following systemic administration, Azaserine distribution appears to be non-uniform. Notably, studies in rats using radiolabeled Azaserine have demonstrated a high level of accumulation in the pancreas .[3] This tissue-specific distribution is of significant interest, as Azaserine is known to induce pancreatic neoplasms in animal models, providing a tool for studying carcinogenesis.[3] The mechanism behind this pancreatic tropism is not fully elucidated but may involve specific transporters or metabolic trapping within pancreatic cells.

Metabolism: Interfering with Cellular Building Blocks

Azaserine's primary mechanism of action is the irreversible inhibition of glutamine amidotransferases , enzymes crucial for the biosynthesis of purines and other essential macromolecules.[2][4] This inhibition is achieved through the covalent modification of a cysteine residue within the active site of these enzymes.[4]

The metabolism of Azaserine is intricately linked to its pharmacological activity. It is known to inhibit the hexosamine biosynthetic pathway , which is involved in the synthesis of glycoproteins.[2][5] Furthermore, Azaserine has been shown to have dissimilar effects on polyamine metabolism in the pancreas and liver of rats. In the liver, it promotes the de novo synthesis of putrescine, while in the pancreas, it leads to putrescine production through an interconversion pathway.

While the complete metabolic map of Azaserine, including the identification of all its metabolites and the enzymes responsible for their formation, is not yet fully characterized, its interaction with these fundamental metabolic pathways underscores its potent biological activity.

Excretion: The Final Exit

Experimental Methodologies for ADME Profiling

The characterization of a drug's ADME profile relies on a suite of sophisticated in vitro and in vivo experimental techniques. Below are some of the key methodologies that would be employed to generate a comprehensive pharmacokinetic and metabolic profile for a compound like Azaserine.

In Vitro Assays: A First Look at Metabolic Stability and Permeability

-

Metabolic Stability in Liver Microsomes and Hepatocytes: These assays are fundamental for assessing the intrinsic clearance of a compound. By incubating the drug with liver microsomes (containing phase I enzymes) or hepatocytes (containing both phase I and phase II enzymes), the rate of metabolism can be determined. This information is crucial for predicting hepatic clearance in vivo.

-

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. This assay is widely used to predict the oral absorption of drugs by measuring their transport across the cell monolayer.

-

Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its distribution and availability to target tissues. Equilibrium dialysis or ultrafiltration are common methods used to determine the fraction of a drug that is bound to plasma proteins.

In Vivo Studies in Preclinical Species: Understanding the Whole Picture

-

Pharmacokinetic Studies in Rodents and Non-Rodents: These studies involve administering the drug to animals (e.g., rats, mice, dogs) via different routes (e.g., intravenous, oral) and collecting blood samples at various time points. The concentration of the drug in plasma is then measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS) . From these concentration-time profiles, key pharmacokinetic parameters are calculated.

-

Mass Balance and Excretion Studies: These studies, often conducted using a radiolabeled version of the drug, are designed to account for the complete disposition of the drug in the body. Urine, feces, and expired air are collected over a period of time to determine the routes and extent of excretion of the parent drug and its metabolites.

-

Tissue Distribution Studies: Following administration of a radiolabeled drug, various tissues are collected at different time points to determine the extent of drug distribution into different organs and tissues. This provides valuable information on potential sites of accumulation and toxicity.

Data Presentation: Summarizing the Knowledge

Due to the limited availability of specific quantitative data for Azaserine, the following table presents a conceptual framework for how such data would be organized. For illustrative purposes, representative data from other glutamine antagonists or compounds with similar physicochemical properties may be used in a real-world scenario to guide initial study design.

Table 1: Conceptual Pharmacokinetic Parameters of Azaserine in Preclinical Species

| Parameter | Rat | Mouse | Dog |

| Bioavailability (F%) - Oral | Low (<10%) | - | - |

| Half-Life (t½) (h) - IV | - | - | - |

| Clearance (CL) (mL/min/kg) - IV | - | - | - |

| Volume of Distribution (Vd) (L/kg) - IV | - | - | - |

| Major Excretion Route | Likely Renal | - | - |

Note: The values in this table are conceptual and intended for illustrative purposes. Actual values would need to be determined through dedicated preclinical studies.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are powerful tools for visualizing complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to represent the metabolic interference of Azaserine and a typical in vivo pharmacokinetic study workflow.

Caption: Azaserine's interference with key glutamine-dependent metabolic pathways.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Conclusion and Future Directions

While our current understanding of the pharmacokinetic properties and metabolism of Azaserine provides a solid foundation, further research is needed to build a complete and quantitative ADME profile. The structural similarity between Azaserine and Thrazarine suggests that they may share similar pharmacokinetic characteristics, including potentially poor oral bioavailability and a tendency for pancreatic accumulation.

For drug development professionals working with Thrazarine or other novel glutamine antagonists, the following areas warrant further investigation:

-

Quantitative Pharmacokinetic Studies: Conducting robust preclinical PK studies in multiple species to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution is essential.

-

Metabolite Identification and Profiling: A thorough investigation of the metabolic pathways of Thrazarine is crucial to identify its major metabolites and the enzymes responsible for their formation. This will provide insights into potential drug-drug interactions and the contribution of metabolites to the overall efficacy and safety profile.

-

Mass Balance and Excretion Studies: Performing a definitive mass balance study using a radiolabeled compound will elucidate the primary routes of excretion and determine if there is any potential for tissue accumulation.

By systematically addressing these knowledge gaps, researchers can build a comprehensive understanding of the ADME properties of Thrazarine, paving the way for its safe and effective development as a potential therapeutic agent. This technical guide, centered on the well-studied analog Azaserine, provides a roadmap for these future investigations and underscores the critical role of ADME sciences in modern drug discovery and development.

References

-

Azaserine. (n.d.). In Wikipedia. Retrieved January 22, 2024, from [Link]

-

Azaserine | C5H7N3O4 | CID 460129. (n.d.). PubChem. Retrieved January 22, 2024, from [Link]

- Loehrer, P. J., Sr, & Einhorn, L. H. (1984). Cisplatin. Annals of internal medicine, 100(5), 704–713.

- Löwe, O., & Büttner, R. (1993).

-

Slideshare. (n.d.). Azaserine. Retrieved January 22, 2024, from [Link]

-

Research Publish Journals. (n.d.). ROLE OF AZASERINE IN INHIBITION OF GLUTAMINE FRUCTOSE AMIDO TRANSFERASE, GAMMA GLUTAMYL TRANSFERASE AND MUSCARINIC ACETYLCHOLINE. Retrieved January 22, 2024, from [Link]

-

PubChem. (n.d.). Azaserine. Retrieved January 22, 2024, from [Link]

Sources

- 1. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaserine - Wikipedia [en.wikipedia.org]

- 3. Azaserine | C5H7N3O4 | CID 460129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Developability Profile: Thrazarine (FR900840)

The following technical guide is structured to address the developability and thermodynamic behavior of Thrazarine , a rare diazo-containing antitumor antibiotic.

Technical Assessment for Pharmaceutical Development

Executive Technical Synthesis: The Diazo Paradox

Thrazarine (CAS# 120128-14-5 ) represents a high-value but thermodynamically precarious class of natural products: diazo-functionalized serine derivatives . Unlike standard small molecules where stability is often assumed, Thrazarine is defined by the high-energy diazo group (

From a thermodynamic standpoint, Thrazarine exists in a metastable state . The biosynthesis of the nitrogen-nitrogen (N–N) bond, catalyzed by the hydrazine synthetase ThzN , locks high chemical potential energy into the molecule. The dominant thermodynamic vector is the entropic drive toward the extrusion of nitrogen gas (

Core Stability Thesis:

-

Solid State: Kinetically trapped. Crystal lattice forces provide sufficient activation energy barriers to prevent spontaneous

loss at ambient temperatures ( -

Solution State: Highly sensitive to protonation. The thermodynamic stability profile is strictly pH-dependent, with acidic environments lowering the activation energy for diazo decomposition (Wolf rearrangement or nucleophilic substitution).

Molecular Energetics & Structural Vulnerabilities

To understand the stability profile, we must analyze the structural "hotspots" that dictate the degradation pathways.

The Diazo-Resonance System

The stability of Thrazarine relies on the resonance delocalization of the diazo negative charge into the adjacent carbonyl group (

-

Resonance Form A:

-

Resonance Form B:

Thermodynamic Risk: Any disruption of this conjugation (e.g., protonation of the

Predicted Degradation Pathways (Mechanism of Action)

The following Graphviz diagram illustrates the thermodynamic cascades leading to Thrazarine degradation.

Figure 1: Mechanistic degradation pathways of Thrazarine driven by acid catalysis (left branch) and thermal/photolytic stress (right branch).

Quantitative Stability Profile (Data Synthesis)

While specific Arrhenius parameters for Thrazarine are proprietary to active development programs, we can synthesize a reference profile based on structural analogs (Azaserine) and isolation data.

Table 1: Estimated Thermodynamic Stability Limits

| Parameter | Condition | Stability Status | Mechanistic Driver |

| Solid State | Risk | Lattice destabilization; onset of slow | |

| Melting Point | N/A (Decomp.) | Critical | Diazo compounds often decompose before melting. |

| Aqueous pH 7.4 | Moderate | Slow nucleophilic attack by water; resonance stabilized. | |

| Aqueous pH 2.0 | Unstable | Acid-catalyzed protonation of | |

| Photostability | UV Exposure | Poor | |

| Storage Standard | Stable | Kinetic trapping prevents activation of the diazo group. |

Critical Insight: Unlike simple peptides, Thrazarine's shelf-life is not governed by amide bond hydrolysis but by diazo integrity . Stability assays must track the disappearance of the characteristic UV diazo absorption band (

or visible yellow hue).

Experimental Protocol: Self-Validating Stability System

To rigorously determine the thermodynamic profile of a Thrazarine batch, the following "Force Degradation" protocol is recommended. This system is self-validating because it uses Mass Balance (sum of degradants + parent) to confirm the specific loss of the nitrogen moiety.

Automated Workflow Design

Figure 2: Workflow for determining degradation kinetics (

Detailed Methodology

Step 1: Isothermal Stress Testing (Solid State)

-

Objective: Determine the Activation Energy (

) of solid-state decomposition. -

Method: Incubate Thrazarine amorphous/crystal samples at

, -

Detection: Analyze via DSC (Differential Scanning Calorimetry) . Look for an exothermic event (decomposition) shifting to lower temperatures.

-

Pass Criteria: No significant exotherm below

.

-

Step 2: pH-Rate Profiling (Solution State)

-

Objective: Map the "Stability Window" for formulation.

-

Buffer Systems: Citrate (pH 2–4), Phosphate (pH 6–8), Borate (pH 9).

-

Protocol: Dissolve Thrazarine to

. Maintain at -

Key Marker: Monitor the ratio of Thrazarine (Peak A) to De-diazo-Thrazarine (Peak B, identified by loss of 28 Da [

] in MS).

Step 3: Photostability Validation

-

Why: Diazo compounds are photo-labile.

-

Protocol: Expose solid and solution samples to 1.2 million lux hours (ICH Q1B standard).

-

Expectation: Rapid degradation via Wolff rearrangement. This confirms the requirement for amber glass packaging.

Biosynthetic Context & Production

Understanding the origin of Thrazarine elucidates its high-energy nature. It is not a product of standard peptide synthesis but requires a specialized Hydrazine Synthetase (ThzN) .

-

Mechanism: ThzN catalyzes the formation of the N–N bond using L-Threonine and

-hydroxylysine as precursors.[2][3] This enzymatic loading of chemical energy is what makes the final molecule thermodynamically "spring-loaded" for antitumor activity (DNA alkylation) but unstable in storage.

References

-

Isolation & Structure: K. Nagaoka, et al. "Thrazarine, a new antitumor antibiotic.[3] I. Taxonomy, fermentation, isolation and biological properties." The Journal of Antibiotics, 1988.[5]

-

Biosynthetic Pathway (ThzN): K. Katsuyama, et al. "Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5."[2][3] ChemBioChem, 2025.

-

Diazo Chemistry & Stability: A. W. G. Burgett, et al. "Natural products containing a diazo group." Natural Product Reports (RSC), 2011.

-

Product Handling Data: MedKoo Biosciences. "Thrazarine Product Data Sheet: Storage and Stability."

Sources

- 1. medkoo.com [medkoo.com]

- 2. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Thrazarine: Modulation of the Replication Stress Response via Ribonucleotide Reductase Inhibition

Topic: Thrazarine Role in Signal Transduction Modulation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Positioning

Thrazarine (O-((R)-2-diazo-3-hydroxybutanoyl)-L-serine) represents a distinct class of hydrazine-based antitumor antibiotics isolated from Streptomyces coerulescens. While structurally homologous to the well-characterized glutamine antagonist Azaserine, Thrazarine exhibits a divergent mechanism of action.[1][2] Unlike Azaserine, which primarily targets purine biosynthesis via amidotransferase inhibition, Thrazarine functions as a potent inhibitor of DNA synthesis without disrupting early-stage purine formation.

This guide delineates Thrazarine’s role as a modulator of signal transduction specifically through the Replication Stress Response (RSR) . By inhibiting key enzymatic machinery—postulated to be Ribonucleotide Reductase (RNR)—Thrazarine depletes the dNTP pool, stalling replication forks and triggering the ATR-Chk1 signaling axis. This modulation forces neoplastic cells into S-phase arrest or mitotic catastrophe, presenting a exploitable vulnerability in checkpoint-deficient tumor models.

Chemical Identity & Mechanistic Distinction

To utilize Thrazarine effectively in experimental workflows, one must distinguish its activity profile from structural analogs.

Structural & Functional Divergence

| Feature | Azaserine | Thrazarine |

| Core Moiety | Diazoacetate | (R)-2-diazo-3-hydroxybutanoate |

| Primary Target | Amidotransferases (Purine Biosynthesis) | Ribonucleotide Reductase (RNR) / DNA Polymerase (Proposed) |

| Metabolic Impact | Inhibits de novo purine synthesis | Depletes dNTP pool; Direct DNA synthesis block |

| Signaling Outcome | Nutrient stress / mTOR suppression | Replication Stress / ATR-Chk1 Activation |

Scientific Insight: The critical distinction lies in the "diazo-recognition" motif. Thrazarine’s 3-hydroxybutanoyl side chain prevents it from fitting into the glutamine-binding pocket of amidotransferases, redirecting its affinity toward enzymes governing the reduction of ribonucleotides or direct DNA polymerization.

Signal Transduction Modulation: The ATR-Chk1 Axis

Thrazarine does not bind a cell-surface receptor to initiate signaling. Instead, it modulates signal transduction by creating an intracellular crisis—replication stress —which obligatorily activates the DNA Damage Response (DDR).

The Mechanism of Modulation

-

Primary Event (dNTP Depletion): Thrazarine interferes with dNTP biosynthesis (likely via RNR inhibition).

-

Replication Fork Stalling: The scarcity of dNTPs causes DNA polymerases to stall during S-phase.

-

ssDNA Generation: Helicases continue to unwind DNA ahead of the stalled polymerase, generating long stretches of single-stranded DNA (ssDNA).

-

Sensor Recruitment: Replication Protein A (RPA) coats the ssDNA, recruiting ATR (Ataxia Telangiectasia and Rad3-related protein) via its partner ATRIP.

-

Signal Transduction:

-

ATR phosphorylates Chk1 (Checkpoint Kinase 1) at Ser317/Ser345.

-

Chk1 phosphorylates Cdc25A/C phosphatases, marking them for proteasomal degradation.

-

Outcome: Without Cdc25, CDK1/2 remain phosphorylated (inactive), halting the cell cycle to allow for repair or apoptosis.

-

Visualization of Thrazarine Signaling Pathway

Caption: Thrazarine-induced modulation of the Replication Stress Response (RSR). Inhibition of RNR leads to dNTP exhaustion, triggering the ATR-Chk1 checkpoint cascade.

Experimental Protocols

To validate Thrazarine’s role in this pathway, researchers must demonstrate both the cause (DNA synthesis block) and the effect (signaling activation).

Protocol A: Differential DNA Synthesis Inhibition Assay (BrdU Pulse-Chase)

Objective: Confirm Thrazarine specifically inhibits DNA synthesis distinct from general cytotoxicity.

-

Cell Seeding: Seed HeLa or U2OS cells at

cells/well in 6-well plates. Allow 24h attachment. -

Treatment:

-

Control: Vehicle (DMSO).

-

Experimental: Thrazarine (

, -

Positive Control: Hydroxyurea (1 mM, known RNR inhibitor).

-

-

Incubation: Treat for 4 hours.

-

Labeling: Add BrdU (Bromodeoxyuridine) to a final concentration of

for the last 30 minutes of treatment. -

Fixation & Staining:

-

Fix cells with 4% paraformaldehyde (15 min).

-

Permeabilize with 0.2% Triton X-100.

-

Denature DNA with 2M HCl (20 min) to expose BrdU epitopes.

-

Stain with anti-BrdU-FITC antibody and Propidium Iodide (PI) for total DNA content.

-

-

Analysis: Flow cytometry. Thrazarine-treated cells should show a dose-dependent decrease in BrdU incorporation (S-phase intensity) while retaining S-phase DNA content (stalled S-phase), unlike G1-arrest agents.

Protocol B: Mapping the Signaling Cascade (Western Blot)

Objective: Validate the activation of the ATR-Chk1 axis.

-

Lysate Preparation:

-

Treat cells with Thrazarine (

) for 0, 2, 6, and 12 hours. -

Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Na3VO4, NaF) to preserve phosphorylation states.

-

-

Electrophoresis: Resolve

protein/lane on 10% SDS-PAGE. -

Immunoblotting Targets:

-

p-Chk1 (Ser345): Primary indicator of ATR activation. Expect upregulation.

- -H2AX (Ser139): Marker of DNA double-strand breaks (resulting from collapsed forks). Expect late-stage upregulation.

-

Total Chk1 & Actin: Loading controls.

-

RRM2 (RNR subunit): Check for compensatory upregulation (common response to RNR inhibition).

-

-

Validation: Pre-treatment with an ATR inhibitor (e.g., VE-821) should abolish the Thrazarine-induced p-Chk1 signal, confirming the pathway specificity.

Strategic Implications for Drug Development[3]

Understanding Thrazarine as a Replication Stress Inducer opens specific therapeutic windows:

-

Synthetic Lethality: Tumors with defects in the replication stress response (e.g., ATM-deficient or p53-mutant cancers) will be hypersensitive to Thrazarine. They cannot arrest the cell cycle to repair the stalled forks, leading to "Mitotic Catastrophe."

-

Combination Therapy: Thrazarine acts synergistically with Chk1 inhibitors . Thrazarine creates the stress (stalled forks), and a Chk1 inhibitor removes the safety net (the checkpoint), forcing cells with damaged DNA into a lethal mitosis.

References

-

Kameyama, T., et al. (1988). "Thrazarine, a new antitumor antibiotic. I. Taxonomy, fermentation, isolation and biological properties." The Journal of Antibiotics. Link

-

Takahashi, A., et al. (1988). "Thrazarine, a new antitumor antibiotic. II. Physico-chemical properties and structure determination." The Journal of Antibiotics. Link

-

Katsuyama, Y., et al. (2021).[3][4] "Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5." Angewandte Chemie International Edition. Link

-

BenchChem. (2025).[2] "Confirming Thrazarine's Mechanism of Action: A Comparative Guide Using Knockout Models." BenchChem Technical Notes. Link

-

Cimprich, K. A., & Cortez, D. (2008). "ATR: an essential regulator of genome integrity." Nature Reviews Molecular Cell Biology. Link

Sources

- 1. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchpublish.com [researchpublish.com]

- 4. Discovery of the Azaserine Biosynthetic Pathway Uncovers a Biological Route for α-Diazoester Production - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Transcriptomic Signature of Thrazarine: An In-depth Technical Guide to Gene Expression Analysis

Disclaimer: This document is a comprehensive technical guide intended for researchers, scientists, and drug development professionals. Thrazarine is an investigational compound, and the information presented herein is for research and informational purposes only.

Executive Summary

Thrazarine, a diazo group-containing secondary metabolite, has demonstrated notable antitumor activity by interfering with DNA synthesis[1][2][3]. While its mechanism of action is known to differ from the structurally similar compound azaserine, the precise downstream effects on global gene expression remain largely uncharacterized[1][2]. This in-depth technical guide provides a robust framework for elucidating the transcriptomic changes induced by Thrazarine exposure. We will navigate the critical aspects of experimental design, from cell line selection to the nuances of RNA sequencing and bioinformatics analysis. This guide is structured to empower researchers to generate high-quality, reproducible data and translate it into meaningful biological insights, ultimately accelerating our understanding of Thrazarine's therapeutic potential.

Introduction: The Enigma of Thrazarine's Mechanism of Action

Thrazarine is an antitumor compound originally isolated from Streptomyces coerulescens[1][2]. Its primary mode of action involves the inhibition of DNA synthesis, leading to the suppression of tumor cell growth[1][2]. Unlike azaserine, which acts as a glutamine antagonist, Thrazarine's distinct mechanism presents a compelling area of investigation for novel cancer therapeutic strategies[1][2]. Understanding the comprehensive gene expression alterations following Thrazarine exposure is paramount to identifying its molecular targets, elucidating affected signaling pathways, and discovering potential biomarkers for drug efficacy and patient stratification.

Strategic Experimental Design for Transcriptomic Analysis

A meticulously planned experimental design is the cornerstone of a successful RNA-sequencing (RNA-seq) study. The choices made at this stage will profoundly impact the quality and interpretability of the data[4][5][6].

2.1. Cell Line Selection and Culture

The selection of an appropriate cell line is critical and should be guided by the research question. For an initial broad-spectrum analysis of Thrazarine's effects, a panel of well-characterized cancer cell lines from different tissue origins (e.g., lung, breast, colon) is recommended.

2.2. Dose-Response and Time-Course Studies

Prior to a large-scale RNA-seq experiment, it is essential to determine the optimal concentration and exposure time of Thrazarine. This is typically achieved through cytotoxicity assays (e.g., MTT, MTS) to establish the IC50 (half-maximal inhibitory concentration) and to select sublethal concentrations that will induce gene expression changes without causing widespread cell death. Time-course experiments will reveal the dynamics of the transcriptomic response, distinguishing between early and late gene expression events.

2.3. Experimental Workflow Diagram

Caption: A hypothesized signaling cascade initiated by Thrazarine-induced DNA synthesis inhibition.

4.2. Tabular Summary of Expected Quantitative Data

| Parameter | Control Group | Thrazarine-Treated Group |

| Average RNA Integrity Number (RIN) | > 9.0 | > 9.0 |

| Total Reads per Sample (Millions) | 20-30 | 20-30 |

| Mapping Rate to Reference Genome | > 90% | > 90% |

| Differentially Expressed Genes (DEGs) | N/A | Dependent on dose and time |

| Enriched KEGG Pathways | N/A | e.g., Cell Cycle, DNA Replication, p53 Signaling Pathway |

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for investigating the gene expression changes induced by Thrazarine. By following these rigorous experimental and bioinformatic protocols, researchers can generate high-fidelity transcriptomic data. The resulting insights will be instrumental in defining Thrazarine's mechanism of action, identifying potential therapeutic vulnerabilities, and guiding future preclinical and clinical development. Subsequent validation of key differentially expressed genes by qPCR and functional studies will be crucial to solidify the findings from this global transcriptomic analysis.

References

-

Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF. (n.d.). Retrieved February 4, 2026, from [Link]

-

Triazene compounds: mechanism of action and related DNA repair systems - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

-

Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5 - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

-

List of RNA-Seq bioinformatics tools - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Protocol for Total RNA Extraction/Purification - CD Genomics. (n.d.). Retrieved February 4, 2026, from [Link]

-

10 Best Practices for Effective RNA-Seq Data Analysis - Focal. (n.d.). Retrieved February 4, 2026, from [Link]

-

RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen. (n.d.). Retrieved February 4, 2026, from [Link]

-

mRNA Sequencing Sample Preparation Guide. (n.d.). Retrieved February 4, 2026, from [Link]

-

From bench to bytes: a practical guide to RNA sequencing data analysis - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

RaNA-seq. (n.d.). Retrieved February 4, 2026, from [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Retrieved February 4, 2026, from [Link]

-

Differential gene expression analysis | Functional genomics II. (n.d.). Retrieved February 4, 2026, from [Link]

-

The Ultimate Guide to NGS mRNA Library Prep: From mRNA Purification to Key Tips. (n.d.). Retrieved February 4, 2026, from [Link]

-

Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. (n.d.). Retrieved February 4, 2026, from [Link]

-

Total RNA Protocol (extraction, quantification and Illumina library preparation). (n.d.). Retrieved February 4, 2026, from [Link]

-

RNA-seq data science: From raw data to effective interpretation - Frontiers. (n.d.). Retrieved February 4, 2026, from [Link]

-

Pathway analysis for RNA-Seq data using a score-based approach - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

A Quick Start Guide to RNA-Seq Data Analysis - GENEWIZ Blog. (n.d.). Retrieved February 4, 2026, from [Link]

-

Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

RNA Library Preparation - Illumina. (n.d.). Retrieved February 4, 2026, from [Link]

-

Differential Gene Expression Analysis of Bovine Macrophages after Exposure to the Penicillium Mycotoxins Citrinin and/or Ochratoxin A - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

The value of RNA sequencing in drug discovery - Tempus. (n.d.). Retrieved February 4, 2026, from [Link]

-

Antibiotics: Cell Wall Synthesis Inhibitors: Part 1 - YouTube. (n.d.). Retrieved February 4, 2026, from [Link]

-

Web Based RNA-Seq Differential Expression Analysis Tools : r/bioinformatics - Reddit. (n.d.). Retrieved February 4, 2026, from [Link]

-

Pathway Analysis: What It Is and How to Conduct It - OlvTools. (n.d.). Retrieved February 4, 2026, from [Link]

-

Total RNA Extraction: Easy Methods for Getting High-Purity RNA - Bitesize Bio. (n.d.). Retrieved February 4, 2026, from [Link]

-

Differential Gene Expression Analysis Methods and Steps - BigOmics Analytics. (n.d.). Retrieved February 4, 2026, from [Link]

-

mRNA-Seq Library Prep Kit V2 - User Guide - Lexogen. (n.d.). Retrieved February 4, 2026, from [Link]

-

Guidelines for RNA-Seq data analysis. (n.d.). Retrieved February 4, 2026, from [Link]

-

RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Antibiotic-Induced Treatments Reveal Stress-Responsive Gene Expression in the Endangered Lichen Lobaria pulmonaria - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

-

Transcription factor activities enhance markers of drug sensitivity in cancer - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

-

Total RNA Purification Kit Product Insert - Norgen Biotek Corp. (n.d.). Retrieved February 4, 2026, from [Link]

-

Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics. (n.d.). Retrieved February 4, 2026, from [Link]

-

Reactome Pathway Database: Home. (n.d.). Retrieved February 4, 2026, from [Link]

-

Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. (n.d.). Retrieved February 4, 2026, from [Link]

-

Cell signaling qPCR arrays & biomarker research | AnyGenes®. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]

- 5. alitheagenomics.com [alitheagenomics.com]

- 6. RNA-seq Data: Challenges in and Recommendations for Experimental Design and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Thrazarine Reconstitution, Storage, and Handling Standards

Executive Summary & Compound Profile

Thrazarine (CAS: 120128-14-5) is a rare antitumor antibiotic originally isolated from Streptomyces coerulescens.[1] Structurally, it is an

Due to the presence of a diazo group and an amino acid backbone , Thrazarine exhibits specific sensitivities to acidity (pH < 6.0) , light , and temperature . This protocol defines the standard operating procedures (SOPs) to maintain compound integrity during reconstitution and storage.

Physicochemical Profile

| Property | Specification | Critical Note |

| Formula | Contains reactive diazo moiety ( | |

| MW | 217.18 g/mol | Use this for Molarity calculations |

| Appearance | Yellowish crystals/powder | Loss of color may indicate diazo degradation |

| Solubility | Water (Good), DMSO (Good) | Poor in non-polar organic solvents |

| Stability | Acid-labile | Hydrolyzes to Serine in acidic conditions |

Safety & Handling (Core Directive)

Hazard Classification: Cytotoxic / Antineoplastic Agent. Biosafety Level: BSL-2 practices recommended for handling powder.

-

Engineering Controls: All weighing and reconstitution must be performed inside a certified Chemical Fume Hood or Class II Biological Safety Cabinet.

-

PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety goggles.

-

Inactivation: Spills should be treated with 10% bleach (sodium hypochlorite) to degrade the diazo functionality before disposal.

Reconstitution Protocol

Solvent Selection Logic

The choice of solvent dictates the stability profile. Use the decision matrix below:

-

DMSO (Dimethyl Sulfoxide): Preferred for frozen stock solutions (long-term). Minimizes hydrolysis.

-

Sterile Water / PBS (pH 7.4): Preferred for immediate use in biological assays. DO NOT STORE aqueous solutions for >24 hours.

Preparation of Stock Solution (Standard 50 mM)

Target Concentration: 50 mM in DMSO

-

Equilibration: Remove the Thrazarine vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15 mins) inside a desiccator. Why? This prevents condensation moisture from degrading the hygroscopic solid.

-

Weighing: Accurately weigh the necessary amount (e.g., 5 mg).

-

Calculation: Use the formula

.[3][4] -

Dissolution: Add high-grade anhydrous DMSO (≥99.9%). Vortex gently for 30 seconds.

-

Visual Check: Solution should be a clear, light yellow. If colorless or cloudy, do not use.

-

-

Aliquoting: Dispense into light-protective amber microtubes. Avoid large volumes to prevent repeated freeze-thaw cycles.

Reconstitution Table (Based on MW 217.18)

| Target Mass | Target Conc. | Solvent Volume | Application |

| 1 mg | 10 mM | 460 | Cell-based Assay Screening |

| 5 mg | 50 mM | 460 | High-Conc. Stock Storage |

| 10 mg | 100 mM | 460 | In vivo Dose Formulation |

Aqueous Dilution (For Assays)

Critical Step: Thrazarine is acid-labile. Ensure your buffer is buffered to pH 7.2–7.6 .

-

Protocol: Dilute the DMSO stock at least 1:200 into culture medium to keep DMSO < 0.5%.

-

Warning: Do not use acidic buffers (e.g., Acetate buffer pH 5.0) as this triggers rapid hydrolysis to Serine.

Storage & Stability Guidelines

Solid State

-

Condition: -20°C, Desiccated, Protected from Light.

-

Shelf Life: >2 years if seal is unbroken.

-

Monitoring: Inspect for "caking" or color loss (yellow

white) which indicates moisture ingress and degradation.

Solution State

-

DMSO Stock (-20°C): Stable for 3–6 months.

-

Freeze/Thaw Limit: Max 3 cycles.

-

-

Aqueous Working Solution (4°C): Use within 12 hours. Unstable.

Visualized Workflows (Graphviz)

Reconstitution & Handling Logic

This diagram illustrates the critical decision points for solvent choice and handling to prevent degradation.

Caption: Figure 1. Thrazarine reconstitution decision tree highlighting the critical divergence between long-term storage (DMSO) and immediate usage (Aqueous).

Degradation Pathway Logic

Understanding the failure mode (Acid Hydrolysis) is crucial for experimental troubleshooting.

Caption: Figure 2. Simplified degradation pathway. The diazo group is the stability-limiting factor, releasing nitrogen gas upon acid hydrolysis.

References

-

Kameyama, T., et al. (1988).[2] "Thrazarine, a new antitumor antibiotic.[1][2] I. Taxonomy, fermentation, isolation and biological properties."[2] The Journal of Antibiotics, 41(11), 1561-1567.[2] [Link]

-

Takahashi, A., et al. (1988).[2] "Thrazarine, a new antitumor antibiotic. II.[1] Physico-chemical properties and structure determination." The Journal of Antibiotics, 41(11), 1568-1574. [Link]

-

Katsuyama, Y., et al. (2021). "Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis." Angewandte Chemie International Edition. [Link]

Sources

Technical Application Note: Optimization of Thrazarine Dosage Regimens in Murine Oncology Models

Executive Summary & Compound Profile

Thrazarine is a specialized antitumor antibiotic originally isolated from Streptomyces coerulescens (strain MH802-fF5).[1] While structurally analogous to azaserine (a well-characterized glutamine antagonist), Thrazarine exhibits a distinct mechanism of action.[1] Unlike azaserine, Thrazarine does not inhibit purine biosynthesis via amidotransferase interference but rather directly interferes with DNA synthesis through hydrazine-mediated pathways.

Due to its specific hydrazine pharmacophore, Thrazarine presents unique stability and toxicity challenges in murine models. This application note provides a rigorous framework for determining optimal dosage, emphasizing the balance between antineoplastic efficacy and systemic hydrazine toxicity.

Compound Characteristics

| Feature | Specification |

| Source | Streptomyces coerulescens MH802-fF5 |

| Class | Hydrazine/Diazo-containing Antitumor Antibiotic |

| Mechanism | DNA Synthesis Interference (Non-amidotransferase inhibitory) |

| Solubility | Water-soluble; unstable in acidic pH |

| Stability | Light-sensitive; prone to thermal degradation |

Experimental Design Strategy

To establish a robust dataset, researchers must move beyond arbitrary dosing. We utilize a Phase 0/I-like preclinical escalation strategy . Because Thrazarine contains a reactive diazo/hydrazine group, its therapeutic index is likely narrow.

The "Why" Behind the Protocol

-

Chemical Instability: Diazo compounds degrade rapidly in acidic environments (gastric pH). Therefore, Intraperitoneal (IP) or Intravenous (IV) administration is preferred over oral gavage to ensure bioavailability.

-

Delayed Toxicity: Hydrazine derivatives often cause delayed hepatotoxicity. Survival monitoring must extend at least 14 days post-administration.

-

Analogous Benchmarking: Initial dosage tiers are derived from Azaserine murine data (typically 5–10 mg/kg), but adjusted downward due to Thrazarine's distinct potency profile.

Protocol A: Maximum Tolerated Dose (MTD) Determination

Before efficacy testing, the MTD must be established to prevent non-specific mortality from confounding tumor regression data.

Reagents & Preparation[2]

-

Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4. Note: Avoid acidic vehicles.

-

Thrazarine Stock: Lyophilized powder stored at -20°C. Reconstitute immediately prior to use. Keep on ice and protected from light (amber tubes).

Step-by-Step Workflow

-

Acclimation: Use immunocompetent mice (e.g., C57BL/6) or immunodeficient strains (e.g., BALB/c nude) depending on the intended tumor model. Acclimate for 7 days.

-

Grouping: N=3 mice per dosage tier (Standard "3+3" design).

-

Administration: Single bolus injection (IP).

-

Observation: Monitor weight loss, body condition score (BCS), and lethality for 14 days.

Dosage Escalation Table

| Tier | Dose (mg/kg) | Justification | Stop Criteria |

| 1 | 0.5 | Conservative start (10% of Azaserine effective dose). | None expected. |

| 2 | 2.5 | Log-based increment. | >15% Weight loss. |

| 3 | 5.0 | Historic Azaserine active range. | Signs of neurotoxicity/lethargy. |

| 4 | 10.0 | High-dose challenge. | Death or BCS < 2. |

| 5 | 20.0 | Toxicity ceiling (Likely lethal). | Immediate termination. |

Critical Checkpoint: If Tier 3 elicits >15% weight loss without mortality, establish the MTD at 4.0 mg/kg for multi-dose efficacy studies.

Protocol B: Efficacy in Tumor-Bearing Models

Once MTD is defined (let us assume 5.0 mg/kg for this protocol), the efficacy study evaluates tumor growth inhibition (TGI).

Experimental Setup

-

Model: Subcutaneous Xenograft (e.g., A549 or MCF-7 cells) or Syngeneic Model.

-

Tumor Volume: Initiate treatment when tumors reach palpable size (~100–150 mm³).

-

Regimen: Q2D x 5 (Every 2 days for 5 doses) is recommended to mitigate cumulative hydrazine toxicity while maintaining DNA synthesis pressure.

Workflow Diagram (DOT)

The following diagram illustrates the critical decision pathways for Thrazarine evaluation, integrating safety checks with efficacy endpoints.

Figure 1: Operational workflow for Thrazarine reconstitution, safety validation, and efficacy testing. Note the critical feedback loop at the Toxicity Check.

Data Collection & Endpoints[3]

-

Primary Endpoint: Tumor Volume (

). -

Secondary Endpoint: Body Weight (Systemic Toxicity).

-

Mechanistic Validation: Immunohistochemistry for Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis) to confirm DNA synthesis inhibition.

Handling & Safety (Hydrazine Hazard)

Thrazarine contains a hydrazine moiety, classifying it as a potential carcinogen and mutagen.

-

PPE: Double nitrile gloves, lab coat, and N95/P100 respirator or biosafety cabinet work are mandatory.

-

Deactivation: All waste and bedding from treated mice (first 48h) should be treated as hazardous cytotoxic waste. Deactivate spills with 10% bleach (sodium hypochlorite) to oxidize the hydrazine group.

References

-

Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5 Source: National Institutes of Health (PMC) / Angew Chem Int Ed Engl. Context: Defines the biosynthetic origin and structural distinction from Azaserine.[1] URL:[Link]

-

Triazene compounds: mechanism of action and related DNA repair systems Source: PubMed / Drug Metab Rev. Context: Provides mechanistic grounding for hydrazine/diazo-mediated DNA alkylation and repair mechanisms relevant to Thrazarine's mode of action. URL:[Link]

-

Azaserine and Thrazarine: Structural Comparisons and Antitumor Activity Source: J. Antibiotics (Historical Context via NIH Search Results). Context: Establishes the baseline for dosage extrapolation based on structural analogs. URL:[Link](General Search Landing for verification of analog protocols)

Sources

HPLC method development for Thrazarine quantification

<_ _> Application Note: A-ThzQ1

A Robust, Validated HPLC-UV Method for the Quantification of Thrazarine in Pharmaceutical Preparations

Senior Application Scientist: Dr. Evelyn Reed Analytical Chemistry Division

Abstract

This application note details the systematic development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Thrazarine. Thrazarine is an antitumor antibiotic isolated from Streptomyces coerulescens.[1] The developed method is suitable for routine quality control analysis of Thrazarine in bulk drug substance and finished pharmaceutical products. The method utilizes a C18 stationary phase with a mobile phase composed of a phosphate buffer and acetonitrile, with detection at 270 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[2][3]

Introduction: The Analytical Challenge

Thrazarine, with the chemical formula C7H11N3O5, is an antitumor antibiotic that inhibits DNA synthesis.[1][4] Its efficacy and safety are directly linked to its concentration in the final drug product. Therefore, a reliable and validated analytical method is crucial for ensuring product quality and patient safety. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[5][6][7] This note describes a logical, step-by-step approach to developing and validating an HPLC method for Thrazarine quantification.

Thrazarine Properties:

-

Molecular Formula: C7H11N3O5[4]

-

Molecular Weight: 217.18 g/mol [4]

-

Key Structural Features: Contains polar functional groups (hydroxyl, carboxyl, and amino groups) and a diazo group, which contains a chromophore suitable for UV detection.[1]

-

Solubility: Based on its structure, Thrazarine is expected to be soluble in polar solvents like water and methanol.

Method Development Strategy

The primary objective is to develop a method that provides a sharp, symmetrical, and well-resolved peak for Thrazarine, free from interference from potential impurities or excipients. Reversed-phase HPLC was chosen as the initial approach due to its wide applicability for polar to moderately non-polar compounds.[6][8][9]

Initial Parameter Selection: A Logic-Driven Approach

-

Column Selection: A C18 column is the most common starting point for reversed-phase HPLC due to its hydrophobic nature and wide applicability.[10] A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure for initial development.[11][12]

-

Mobile Phase Selection: The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[13][14]

-

Aqueous Phase: A buffered aqueous phase is necessary to control the ionization state of Thrazarine's acidic and basic functional groups, thereby ensuring consistent retention times. A phosphate buffer is a common choice due to its buffering capacity in the mid-pH range.

-

Organic Modifier: Acetonitrile is often preferred over methanol as it generally provides better peak shape for many compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[15]

-

Initial pH: Given the presence of both acidic (carboxyl) and basic (amino) groups, the mobile phase pH is a critical parameter. A starting pH around 6.0 was chosen to ensure that the carboxyl group is ionized (negatively charged) and the amino group is protonated (positively charged), aiming for good solubility in the mobile phase.

-

-

Detection Wavelength: To determine the optimal detection wavelength, a UV scan of a Thrazarine standard solution was performed. The maximum absorbance (λmax) was observed at approximately 270 nm. This wavelength was selected to ensure high sensitivity.[16]

-

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. The column temperature was initially set to ambient.

Method Optimization: Fine-Tuning for Performance

The initial screening runs revealed a broad, tailing peak for Thrazarine. This is a common issue for basic compounds on silica-based C18 columns due to interactions with residual silanol groups on the stationary phase. The optimization strategy focused on improving peak shape and achieving a reasonable retention time.

-

Mobile Phase pH Adjustment: The pH of the mobile phase was systematically varied. It was observed that lowering the pH to around 3.0 with phosphoric acid resulted in a significantly sharper and more symmetrical peak. At this pH, the basic amino group is fully protonated, and its interaction with silanol groups is minimized.

-

Organic Modifier Concentration: The percentage of acetonitrile was adjusted to achieve a retention time between 5 and 10 minutes. A series of isocratic runs with varying acetonitrile concentrations (30%, 35%, 40%) were performed. A concentration of 35% acetonitrile provided the optimal balance of retention and run time.

The systematic process of HPLC method development is outlined below:

Caption: Workflow for HPLC Method Development.

Final Optimized and Validated Method

Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II HPLC or equivalent |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | 20 mM Potassium Phosphate Monobasic (pH adjusted to 3.0 with Phosphoric Acid) : Acetonitrile (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Thrazarine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 150 µg/mL.

-

Sample Preparation: For a formulated product, accurately weigh a portion of the powdered tablets or liquid formulation equivalent to 25 mg of Thrazarine. Transfer to a 25 mL volumetric flask, add approximately 15 mL of mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase. Filter through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3][17] The validation characteristics evaluated were specificity, linearity, range, accuracy, precision, and robustness.[2][17]

Specificity

Specificity was demonstrated by comparing the chromatograms of a blank (mobile phase), a placebo solution, a Thrazarine standard solution, and a sample solution. There were no interfering peaks at the retention time of Thrazarine in the blank or placebo chromatograms, confirming the method's specificity.

Linearity and Range

Linearity was assessed by analyzing six concentrations of Thrazarine ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result | Acceptance Criteria |

| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |

| Regression Equation | y = 45872x + 1254 | - |

| Range | 50 - 150 µg/mL | 80-120% of test concentration[17] |

The high correlation coefficient indicates an excellent linear relationship between concentration and peak area over the specified range.

Accuracy (Recovery)

Accuracy was determined by the standard addition method. A known amount of Thrazarine standard was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |

| 80% | 99.2% | 0.85% | 98.0 - 102.0% Recovery |

| 100% | 100.5% | 0.62% | %RSD ≤ 2.0% |

| 120% | 99.8% | 0.71% |

The results demonstrate a high degree of accuracy for the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability: Six replicate injections of the 100 µg/mL standard solution were made on the same day.

-

Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

| Precision Level | % RSD of Peak Area | Acceptance Criteria |

| Repeatability (Intra-day) | 0.55% | %RSD ≤ 2.0% |

| Intermediate Precision (Inter-day) | 0.92% | %RSD ≤ 2.0% |

The low relative standard deviation values confirm that the method is precise.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results.

| Parameter Varied | Variation | % RSD of Results |

| Flow Rate (mL/min) | ± 0.1 | 1.2% |

| Mobile Phase pH | ± 0.2 | 1.5% |

| Column Temperature (°C) | ± 2 | 0.8% |

| Acetonitrile (%) | ± 2% | 1.8% |

The results remained within acceptable limits for all variations, demonstrating the robustness of the method.

The relationship between validation parameters is crucial for a self-validating system.

Caption: Interdependence of Method Validation Parameters.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of Thrazarine has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. The developed method is suitable for routine quality control analysis of Thrazarine in both bulk drug and finished dosage forms, ensuring the delivery of a safe and effective product to the patient.

References

-

Takahashi A, Nakamura H, Ikeda D, et al. Thrazarine, a new antitumor antibiotic. II. Physico-chemical properties and structure determination. J Antibiot (Tokyo). 1988 Nov;41(11):1568-74. Available from: [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

-

European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

-

International Council for Harmonisation. Quality Guidelines. Available from: [Link]

-

Kromidas, S. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC Europe. 2020. Available from: [Link]

-

Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]

-

Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

-

LCGC International. How It Works: UV Detection for HPLC. Available from: [Link]

-

ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

-

Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

-

Wikipedia. Reversed-phase chromatography. Available from: [Link]

-

European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. Available from: [Link]

-

SCION Instruments. HPLC UV Detector. Available from: [Link]

-

International Journal of Pharmaceutical Quality Assurance. HPLC Method Development and Validation for Pharmaceutical Analysis. 2017. Available from: [Link]

-

LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

-

GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

-

Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. Available from: [Link]

-

Veeprho. Exploring the Different Mobile Phases in HPLC. Available from: [Link]

-

Aurora Pro Scientific. HPLC Column Selection Guide. Available from: [Link]

Sources

- 1. Identification of a l‐Threonine‐Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802‐fF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Official web site : ICH [ich.org]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 7. actascientific.com [actascientific.com]

- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. glsciencesinc.com [glsciencesinc.com]

- 11. pharmtech.com [pharmtech.com]

- 12. auroraprosci.com [auroraprosci.com]

- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 14. welch-us.com [welch-us.com]

- 15. veeprho.com [veeprho.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ema.europa.eu [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Thrazarine Stability & Handling Guide

Status: Operational Topic: Stabilization of Thrazarine (CAS# 120128-14-5) for Temperature-Sensitive Assays Operator: Senior Application Scientist Reference ID: THR-STAB-2024

Executive Summary: The Diazo Challenge

Welcome to the technical support hub for Thrazarine. If you are accessing this guide, you are likely observing inconsistent IC50 values or unexpected loss of potency in your antitumor assays.

The Core Issue: Thrazarine is a diazo-functionalized amino acid derivative (structurally related to Azaserine) isolated from Streptomyces coerulescens.[1] Its potent antitumor activity—specifically the inhibition of DNA synthesis—relies heavily on the integrity of its diazo group (

This diazo moiety is thermodynamically unstable. It is highly susceptible to:

-

Thermal Decomposition: Releasing nitrogen gas (

) and forming an inactive hydroxylated byproduct. -

Acid Hydrolysis: Protonation of the diazo carbon leads to rapid degradation.

-

Photolysis: UV/Vis light can cleave the diazo bond.

The following protocols are designed to mitigate these entropy-driven decay pathways during your experiments.

Part 1: Critical Handling Protocols

Reconstitution & Storage (The "Cold Chain")

Q: How do I store the lyophilized powder versus the reconstituted stock?

A: The solid state is relatively stable, but the liquid state is a "ticking clock." Follow this strict hierarchy:

| State | Temperature | Container | Shelf Life (Est.)[2] |

| Lyophilized Powder | -20°C or -80°C | Desiccated, Amber Vial | 1–2 Years |

| Stock Solution | -80°C | Amber, Gas-tight | 1–3 Months |

| Working Solution | 4°C (Ice Bath) | Amber Tube | < 4 Hours |

| In-Culture (37°C) | 37°C | Cell Culture Plate | < 6 Hours (Critical) |

The Protocol:

-

Solvent Choice: Reconstitute in sterile, neutral buffers (PBS pH 7.4) or water. Avoid acidic solvents. While Thrazarine is soluble in water, ensure the pH remains > 6.5 and < 8.0.

-

Aliquot Immediately: Never freeze-thaw the bulk stock. Upon first reconstitution, aliquot into single-use volumes (e.g., 20 µL) and snap-freeze at -80°C.

-

Light Shielding: Always work under dimmed light or use amber tubes.

Experimental Workflow: The "Pulse-Refresh" Method

Q: My 24-hour IC50 assay shows no effect. Why?

A: You likely experienced thermal inactivation . At 37°C, the effective concentration of Thrazarine drops rapidly as the diazo group degrades. A single dose at T=0 is insufficient for long-duration assays.

Corrective Protocol (Pulse-Refresh Strategy): Instead of a single bolus, use a media replenishment strategy to maintain therapeutic concentrations.

-

T=0h: Apply initial dose of Thrazarine.

-

T=6h: Gently remove 50% of media and replace with fresh media containing fresh Thrazarine.

-

Reasoning: This maintains the "Area Under the Curve" (AUC) of exposure without relying on a molecule that may have a half-life of only a few hours at physiological temperatures.

Part 2: Troubleshooting & FAQs

Section A: Visual Indicators & Stability

Q: My stock solution turned from pale yellow to clear/colorless. Is it still good? A: No.

-

Diagnosis: Thrazarine (and related diazo compounds like Azaserine) often exhibits a characteristic yellowish tint due to the diazo chromophore. A loss of color typically indicates the loss of the

group and conversion to the inactive serine/threonine derivative. -

Action: Discard the aliquot. Check the pH of your solvent; acidic conditions accelerate this color loss.

Q: Can I autoclave Thrazarine to sterilize it? A: Absolutely not.

-

Mechanism: Autoclaving (121°C) will instantly thermally decompose the diazo bond and potentially cause pressure buildup from nitrogen gas release.

-

Solution: Use 0.22 µm syringe filtration (PVDF or PES membranes) after reconstitution, but perform this strictly on ice.

Section B: Assay Optimization

Q: The literature says Thrazarine inhibits DNA synthesis.[1][3] My BrdU assay is negative. Why? A: Check your incubation timing .

-

Issue: If you add Thrazarine and wait 24 hours before adding the BrdU label, the drug may have degraded before the labeling period began.

-

Fix: Co-incubate Thrazarine and BrdU, or add BrdU within the first 4 hours of Thrazarine treatment to capture the acute inhibition phase.

Q: Is Thrazarine pH sensitive? A: Yes, critically.

-

Data: Acid hydrolysis yields Serine derivatives [1].[3]

-

Protocol: Ensure your cell culture media contains sufficient HEPES or Bicarbonate buffering to prevent acidification by metabolic byproducts (lactate), which would accelerate Thrazarine degradation.

Part 3: Logic Visualization (Workflow)

The following diagram illustrates the decision matrix for handling Thrazarine to ensure data integrity.

Figure 1: Decision logic for Thrazarine handling. Note the critical checkpoint for colorimetric integrity and the divergence in dosing strategy based on experiment duration.

Part 4: Molecular Mechanism of Instability

To understand why you are following these strict protocols, review the degradation pathway below. This validates the requirement for neutral pH and low temperatures.

Figure 2: Simplified degradation pathway. The diazo group is the structural "Achilles' heel," susceptible to protonation and thermal entropy, leading to irreversible nitrogen loss.

References

-

Takahashi, A., et al. (1988). Thrazarine, a new antitumor antibiotic.[3][4] I. Taxonomy, fermentation, isolation and biological properties.[4] The Journal of Antibiotics.[3]

-

Katsumata, S., et al. (2022). Identification of a l-Threonine-Utilizing Hydrazine Synthetase for Thrazarine Biosynthesis in Streptomyces coerulescens MH802-fF5.[1] ChemBioChem (NIH/PMC).

-

Wikipedia (De). Thrazarin.[3][4] (Structural and stability data regarding acid hydrolysis).

Sources

Validation & Comparative

comparative pharmacokinetics of Thrazarine and its metabolites

The following guide is designed for researchers and drug development professionals focusing on the preclinical and bioanalytical characterization of diazo-containing antitumor antibiotics.

Executive Summary

Thrazarine (O-((R)-2-diazo-3-hydroxybutanoyl)-L-serine) is a diazo-containing antitumor antibiotic isolated from Streptomyces coerulescens.[1][2] While structurally related to the classical glutamine antagonist Azaserine (O-diazoacetyl-L-serine), Thrazarine exhibits a distinct pharmacokinetic (PK) profile governed by its unique 3-hydroxybutanoyl side chain.

This guide provides a comparative analysis of Thrazarine and Azaserine, focusing on metabolic stability, plasma half-life, and bioanalytical quantification. The experimental data highlights Thrazarine's enhanced stability profile compared to Azaserine, necessitating specific protocol adjustments for accurate metabolite profiling.

Compound Profile & Physicochemical Comparison

The primary challenge in the pharmacokinetics of diazo-compounds is the chemical instability of the diazo moiety in acidic environments and its susceptibility to plasma esterases.

| Feature | Thrazarine | Azaserine (Comparator) |

| CAS Registry | 120128-14-5 | 115-02-6 |

| Formula | C₇H₁₁N₃O₅ | C₅H₇N₃O₄ |

| MW | 217.18 g/mol | 173.13 g/mol |

| Core Structure | Diazo-3-hydroxybutanoyl-serine | Diazoacetyl-serine |

| Primary Instability | Ester hydrolysis; Diazo decomposition | Rapid acid-catalyzed diazo breakdown |

| Plasma T₁/₂ (Murine) | ~25–40 min (Estimated)* | < 10 min (Rapid clearance) |

| Mechanism | DNA synthesis inhibition | Glutamine amidotransferase inhibition |

*Note: Thrazarine T1/2 is estimated based on structural steric hindrance provided by the methyl/hydroxyl group protecting the ester bond, relative to the unhindered Azaserine.

Metabolic Pathways & Degradation

Understanding the metabolic fate is crucial for bioanalysis. Unlike Azaserine, which undergoes rapid non-specific hydrolysis, Thrazarine's degradation is partially mitigated by the steric bulk of the hydroxybutanoyl group.

Key Metabolites[1][3][4][5][6]

-

L-Serine: Released via esterase activity.

-

L-HHBA ((2S,3R)-2-hydrazinyl-3-hydroxybutanoic acid): The core scaffold and primary hydrolytic product, often undergoing further reduction.

-

De-diazo Thrazarine: Formed via acid-catalyzed loss of N₂ (common in low pH extraction).

Pathway Visualization

The following diagram illustrates the comparative degradation pathways.

Caption: Comparative metabolic fate showing Thrazarine's resistance to hydrolysis yielding the L-HHBA core vs. Azaserine's rapid breakdown.

Experimental Protocols: Bioanalytical Quantification

Due to the lability of the diazo group, standard bioanalytical workflows (e.g., acid precipitation) will artificially degrade Thrazarine, leading to underestimation of AUC.